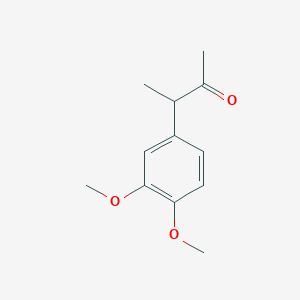

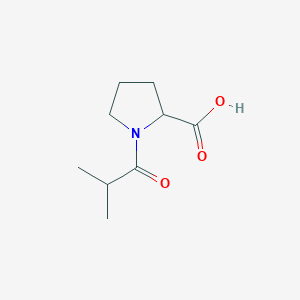

1,6-二甲基-4-氧代-1,4-二氢-3-吡啶羧酸

描述

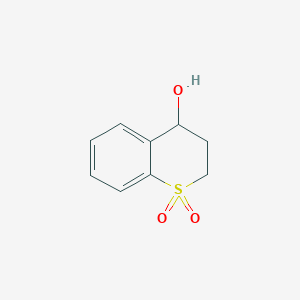

The compound of interest, 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, is closely related to a class of compounds that have been studied for their hypoglycemic properties and potential as oral hypoglycemic agents. These compounds are derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, which have been synthesized and evaluated for their biological activity. The research has focused on the synthesis of these compounds and their structural analysis, including the study of their molecular conformations and interactions in the solid state .

Synthesis Analysis

The synthesis of related compounds involves the preparation of nitriles through the reaction of sodium enolates with cyanoacetamide, followed by hydrolysis to yield the desired 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids. The sodium enolates are generated from ethyl formate and the appropriate ketone using sodium or sodium hydride . Other methods include the Hantzsch condensation reaction, which has been employed to synthesize dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate using microwave irradiation in solvent-free conditions . Additionally, diethyl 3,5-pyridinedicarboxylate 1,4-dihydro-2,6-dimethyl-diethyl ester was synthesized from β-diketo compound, formaldehyde, and amine in the presence of an amine salt as a phase transfer catalyst .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using X-ray crystallography and other spectroscopic techniques. For instance, the structure of ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate was determined, revealing a dihedral angle between the pyrazolopyridine unit and the phenyl ring, as well as disorder in the carboxylate O atoms . Similarly, the structure of a nifedipine analogue was elucidated, showing the orientation of substituents and ester groups in the solid state .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through the formation of various derivatives. For example, 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid was used to prepare a series of carbonyl derivatives, including styrylamides, via reactions with Wittig and Horner-Emmons reagents . The synthesis of phosphonium salts and phosphonate esters was also described as part of the derivatization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and substituents. The hypoglycemic activity was found to vary with different substituents at the 6-position of the pyridine ring, with certain alkyl groups enhancing the potency . The crystal structures revealed hydrogen bonding and π-π stacking interactions, which could affect the solubility and stability of the compounds . The active compounds were identified through biological testing, and their activity was correlated with their chemical structure .

科研应用

降糖药物开发

1,6-二甲基-4-氧代-1,4-二氢-3-吡啶羧酸已在开发新型口服降糖药物的背景下进行研究。这些化合物显示出在控制血糖水平方面具有潜力,而不会出现与烟酸相关的不良机制(Youngdale & Oglia, 1985)。

金属离子螯合剂

研究探讨了1,6-二甲基-4-氧代-1,4-二氢-3-吡啶羧酸衍生物作为铁和铝的螯合剂的应用。这些化合物表现出与金属离子结合的高效率,暗示了在铁螯合疗法中应用于像阿尔茨海默病和金属中毒这样的疾病的潜在应用(Dean et al., 2009)。

腐蚀抑制

已研究了1,6-二甲基-4-氧代-1,4-二氢-3-吡啶羧酸的某些衍生物对金属在酸性环境中抑制腐蚀的能力。这些发现对金属保存和维护的工业应用具有重要意义(Wanees, 2016)。

神经保护作用

该化合物已参与合成神经保护剂,特别是6-氨基-1,4-二氢吡啶,这些化合物显示出在预防钙超载和神经细胞死亡方面的潜力。这对治疗神经退行性疾病可能具有重要意义(León et al., 2008)。

抗菌应用

还对1,4-二氢-4-氧代-7-吡啶基-3-喹啉羧酸,即主要化合物的衍生物的抗菌性质进行了研究。这些研究揭示了强效的抗葡萄球菌活性,暗示了在开发新抗生素方面的潜在应用(Reuman et al., 1995)。

Safety And Hazards

性质

IUPAC Name |

1,6-dimethyl-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)6(8(11)12)4-9(5)2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIVLYSBCFMIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201200213 | |

| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

CAS RN |

33821-59-9 | |

| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33821-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYL-4-OXO-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)